Substance P is derived from the preprotachykinin A gene and is widely distributed in the central nervous system, peripheral nervous system, and immune cells. The full peptide consists of the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The fragment Substance P (3-11) specifically refers to the sequence Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, which retains significant biological activity related to neurotransmission and nociception. This fragment has been identified as a major metabolite formed at the blood-brain barrier during the metabolism of Substance P .
Substance P (3-11) can be synthesized using solid-phase peptide synthesis techniques. A common method involves:
The synthesis conditions typically involve maintaining specific temperatures and pH levels to optimize yield and purity.
The molecular structure of Substance P (3-11) can be described by its amino acid sequence and spatial configuration:
The structural analysis also indicates that Substance P (3-11) can undergo configurational changes affecting its stability and interaction with receptors .
Substance P (3-11) participates in various chemical reactions primarily involving hydrolysis and peptide bond cleavage:
These reactions are critical for understanding how Substance P (3-11) behaves in biological systems and its metabolic pathways.
Substance P (3-11) operates primarily through interactions with neurokinin receptors, particularly neurokinin receptor 1:
The mechanism involves conformational changes in both the peptide and receptor that enhance signaling efficacy.
Substance P (3-11) exhibits several notable physical and chemical properties:
These properties are essential for its application in biochemical research and therapeutic contexts.
Substance P (3-11) has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4